molecular formula C10H11ClN4O2 B217430 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine CAS No. 101336-63-4

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine

Cat. No.: B217430
CAS No.: 101336-63-4
M. Wt: 254.67 g/mol
InChI Key: ALNDHUQPXHHNON-YFHOEESVSA-N
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Description

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine is a chemical compound with the molecular formula C10H11ClN4O2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a nitromethylidene-imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-(nitromethylidene)imidazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitromethylidene group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperature.

    Reduction: Hydrogen gas, catalyst (palladium on carbon), solvent (ethanol), room temperature to moderate heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (water or organic solvents), controlled temperature.

Major Products

    Substitution: Derivatives with different substituents replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the compound, potentially including nitroso or nitro derivatives.

Scientific Research Applications

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]benzene
  • 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]thiophene

Uniqueness

Compared to similar compounds, 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity

Properties

IUPAC Name

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNDHUQPXHHNON-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875910
Record name IMIDAZOLIDINE2NITROMETHYLENE16CHLORO3PYRIDYLMETH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101336-63-4
Record name Pyridine, 2-chloro-5-((2-(nitromethylene)-1-imidazolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101336634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

5 g (26.9 mmol) of N-(2-chloro-5-pyridylmethyl)ethylene-diamine and 11.7 g (84.6 mmol) of potassium carbonate are placed in 40 ml of methanol. A solution of 3.64 g (28.2 mmol) of 1,1,1-trifluoro-2-nitro-ethane in 20 ml of methanol is added dropwise at 5° C. to 10° C. within 30 minutes. After the addition is complete, the mixture is stirred for 5 hours at 20° C. The mixture is then concentrated by removal of the solvent by distillation in vacuo, and the residue is taken up in methylene chloride, washed with a small amount of water, dried, concentrated and recrystallized from methanol. 4.6 g (70.1% of theory) of 1-(2-chloro-5-pyridylmethyl)-2-(nitromethylene)-imidazoline of a melting point of 160° C. to 161° C. are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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